N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide
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Overview
Description
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide is a notable compound within the domain of organic chemistry, known for its complex structure and versatile applications. The compound features various functional groups, including oxadiazole and pyrazole, making it an interesting subject for both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. The key steps include:
Formation of the oxadiazole ring through cyclization reactions involving appropriate precursors.
Functionalization of the pyrazole ring through alkylation or acylation reactions.
Coupling of the oxadiazole and pyrazole units using suitable coupling reagents and conditions, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
While the laboratory synthesis focuses on small-scale reactions under controlled conditions, industrial production methods would require optimization for yield and purity. Scale-up processes would involve:
Selection of robust and scalable reaction pathways.
Optimization of reaction conditions, including temperature, pressure, and solvent choice.
Implementation of purification techniques like crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide is subject to various chemical reactions, such as:
Oxidation: : This reaction may occur under the influence of strong oxidizing agents, potentially altering the structure of the oxadiazole ring.
Reduction: : Selective reduction reactions can be performed to modify specific functional groups within the compound.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly on the pyrazole rings.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution reagents including alkyl halides or acyl chlorides, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions are typically derivatives of the original compound with modifications at specific functional groups, which can be analyzed using techniques like NMR or mass spectrometry.
Scientific Research Applications
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide has extensive applications in various fields:
Chemistry: : It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : The compound may have potential as a biochemical probe for investigating biological pathways involving oxadiazole or pyrazole derivatives.
Medicine: : Researchers are exploring its potential as a therapeutic agent, particularly in the context of anti-inflammatory or anti-cancer properties.
Industry: : Its stable structure and functional versatility make it suitable for applications in materials science, such as developing new polymers or coatings.
Mechanism of Action
The mechanism by which N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: : The compound could inhibit specific enzymes, impacting biochemical pathways.
Receptor Binding: : It may bind to certain receptors, modulating cellular responses.
Signaling Pathways: : The compound might influence intracellular signaling cascades, leading to various physiological effects.
Comparison with Similar Compounds
Compared to similar compounds, N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide stands out due to its unique combination of functional groups and resultant properties. Similar compounds include:
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide: : Differing mainly in the amide group.
N-(1-ethyl-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)propanamide: : Lacking the oxadiazole ring.
This compound's distinct structure allows it to exhibit unique chemical and biological behaviors, making it a valuable subject of study in various scientific domains.
Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyrazol-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O2/c1-3-20-9-11(7-17-20)13-18-12(23-19-13)8-15-14(22)10(2)21-6-4-5-16-21/h4-7,9-10H,3,8H2,1-2H3,(H,15,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYPAOKYCQPIQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C(C)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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